Rabeprazole-thioether

Pharmacokinetics Drug Metabolism CYP2C19 Polymorphism

Rabeprazole-thioether is the non-enzymatically reduced sulfide metabolite of rabeprazole, offering a distinct stability profile versus the acid-labile sulfoxide. This makes it essential for stability-indicating HPLC methods, ICH Q3A/B impurity tracking, and as a biomarker in PK studies, given its consistent formation versus CYP2C19-dependent metabolites. It also serves as a key precursor for enantioselective biocatalytic synthesis. Securing a high-purity (>98%) reference standard is critical for analytical method validation and achieving pharmacopoeial compliance (USP/EP).

Molecular Formula C18H21N3O2S
Molecular Weight 343.4 g/mol
CAS No. 117977-21-6
Cat. No. B1680414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRabeprazole-thioether
CAS117977-21-6
SynonymsRabeprazole thioether;  Rabeprazole impurity E; 
Molecular FormulaC18H21N3O2S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC
InChIInChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
InChIKeyBSXAHDOWMOSVAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rabeprazole-Thioether (CAS 117977-21-6) Procurement Guide: Chemical Identity and Baseline Characteristics


Rabeprazole-thioether (also known as Rabeprazole Sulfide, Rabeprazole Related Compound E) with CAS number 117977-21-6 and molecular formula C18H21N3O2S (MW 343.44 g/mol) is the thioether (sulfide) analog of the proton pump inhibitor rabeprazole [1]. This compound exists as a white to off-white crystalline solid with a reported melting point range of 111-112°C, a predicted pKa of approximately 10.60, and demonstrates air sensitivity requiring appropriate storage conditions [2]. It serves dual roles as both an active metabolite of rabeprazole formed primarily via non-enzymatic reduction in vivo and as a critical intermediate in rabeprazole synthesis via subsequent oxidation to the sulfoxide active pharmaceutical ingredient [3][4].

Why Rabeprazole-Thioether (CAS 117977-21-6) Cannot Be Substituted with Other PPI-Related Compounds


Generic substitution of Rabeprazole-thioether with other PPI thioethers (such as omeprazole sulfide, lansoprazole sulfide, or pantoprazole sulfide) or with rabeprazole itself is scientifically untenable due to fundamentally distinct physicochemical properties, metabolic origins, and functional roles. Unlike rabeprazole sulfoxide, which contains an acid-labile sulfinyl group (S=O) susceptible to rapid acid-catalyzed degradation, the thioether analog possesses a stable sulfide (-S-) linkage that confers markedly different stability profiles under acidic conditions [1]. Critically, Rabeprazole-thioether is formed predominantly via non-enzymatic reduction of rabeprazole—a metabolic pathway that distinguishes rabeprazole from other PPIs like omeprazole and lansoprazole, which are primarily cleared via CYP2C19-mediated oxidation [2]. This non-enzymatic formation pathway results in distinct pharmacokinetic behavior and renders Rabeprazole-thioether an essential analytical reference standard for rabeprazole-related impurity profiling and metabolite quantification [3]. Substitution with structurally similar but functionally distinct compounds would invalidate analytical method validation, compromise impurity tracking accuracy, and fail to meet pharmacopoeial compliance requirements [4].

Rabeprazole-Thioether (CAS 117977-21-6) Quantitative Differentiation Evidence: Comparator-Based Selection Criteria


Non-Enzymatic Formation Pathway Differentiates Rabeprazole-Thioether from CYP2C19-Dependent PPI Metabolites

Rabeprazole-thioether is formed primarily via non-enzymatic reduction of rabeprazole, whereas the corresponding sulfide metabolites of lansoprazole and omeprazole are generated predominantly through CYP2C19-mediated oxidative metabolism [1]. In human liver microsome studies, the net extent of enzymatic rabeprazole metabolism (calculated as the difference between microsome-present and microsome-free degradation) was only 9.20 ± 0.67% in phosphate buffer, indicating that non-enzymatic thioether formation accounts for the majority of rabeprazole clearance [2]. The PMDA package insert confirms that rabeprazole-thioether is the primary metabolite detected in human plasma following oral dosing, formed via non-enzymatic reduction rather than CYP450-mediated pathways [3].

Pharmacokinetics Drug Metabolism CYP2C19 Polymorphism

Acid-Catalyzed Degradation Pathway Confirms Rabeprazole-Thioether as a Stability-Indicating Impurity Marker

Rabeprazole sodium (RPN) undergoes rapid degradation under acidic conditions with concomitant formation of Rabeprazole-thioether as the primary degradation product [1]. In a solid-state compatibility study, binary blends of rabeprazole sodium with acidic carbomer 934 excipient showed that the concentration of thioether rabeprazole increased as rabeprazole concentration decreased [1]. The degradation of rabeprazole followed first-order kinetics; in the absence of any excipients, the rate constants (k) obtained at 37°C and 60°C were 0.75 h⁻¹ and 2.78 h⁻¹, respectively [2].

Pharmaceutical Stability Impurity Profiling Formulation Development

Sulfide Oxidation Enables Rabeprazole-Thioether as a Key Synthetic Intermediate for Chiral Rabeprazole Production

Rabeprazole-thioether (rabeprazole sulfide, RPS) and omeprazole sulfide (OPS) can both be oxidized to their respective sulfoxide PPIs by Baeyer-Villiger monooxygenases (BVMOs) . TtPAMO was found to be capable of oxidating omeprazole sulfide and rabeprazole sulfide into R-omeprazole and R-rabeprazole, respectively . However, the overoxidation issue (conversion beyond the desired sulfoxide to sulfone) limited the application of TtPAMO in the biosynthesis of sulfoxides .

Biocatalysis Asymmetric Synthesis Green Chemistry

Analytical Method Validation Establishes Rabeprazole-Thioether as Quantifiable Metabolite with LOQ of 2 ng/mL

A validated HPLC-MS method was established for determination of rabeprazole thioether in rat plasma, achieving a lower limit of quantitation (LLOQ) of 2 ng/mL and extraction recovery of 102.9%-109.3% [1]. The calibration curve was linear over the concentration range of 2-800 ng/mL [1]. In a separate HPLC-UV method for human plasma, simultaneous determination of rabeprazole enantiomers, rabeprazole-thioether, and rabeprazole sulfone was achieved with lower limits of quantification of 10 ng/mL for rabeprazole-thioether and 5 ng/mL for the other analytes [2].

Bioanalytical Chemistry LC-MS/MS Pharmacokinetics

Glutathione-Mediated Reduction Rate of Rabeprazole Exceeds That of Other PPIs

In a mechanistic study of PPI reductive metabolism, the reduction rates of various proton pump inhibitors in glutathione solutions were ordered as follows: rabeprazole > omeprazole > lansoprazole > pantoprazole [1]. This ranking was consistent with the natural bond orbital charges of sulfur atoms in these compounds [1]. By comparing the area under the plasma concentration-time curve ratios of thioether to rabeprazole under different routes of administration and blood sampling site, it was determined that thioether was mainly formed in the liver rather than the intestine [1].

Reductive Metabolism Drug Disposition Thiol-Disulfide Exchange

CYP2C19 Polymorphism Shows Minimal Impact on Rabeprazole-Thioether Pharmacokinetics Compared to Lansoprazole

Lansoprazole is extensively metabolized by CYP2C19 and CYP3A4 in the liver, whereas rabeprazole is primarily converted non-enzymatically to rabeprazole-thioether, with only some being oxidized by CYP2C19 and CYP3A4 [1]. The R/S ratios for the AUC of rabeprazole in CYP2C19 homozygous extensive metabolizers (homEMs), heterozygous extensive metabolizers (hetEMs), and poor metabolizers (PMs) was only 1.8, 2.2, and 2.4, respectively [1]. In contrast, the corresponding R/S ratios for lansoprazole were 12.7, 8.5, and 5.8, suggesting a lesser effect of CYP2C19 polymorphisms on the stereoselective disposition of rabeprazole compared to lansoprazole [1].

Pharmacogenomics CYP2C19 Genotype Enantioselective Disposition

Rabeprazole-Thioether (CAS 117977-21-6) High-Value Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Impurity Reference Standard for Rabeprazole Sodium Drug Substance and Drug Product Quality Control

Rabeprazole-thioether (Rabeprazole Related Compound E per USP, Rabeprazole sodium EP Impurity B) is an essential reference standard for HPLC impurity profiling during rabeprazole sodium manufacturing and finished product release testing [1]. Given that rabeprazole-thioether is the primary degradation product formed under acidic conditions with first-order degradation kinetics (k = 0.75 h⁻¹ at 37°C, 2.78 h⁻¹ at 60°C), its quantification is critical for stability-indicating method validation [2]. Procurement of high-purity (>98%) Rabeprazole-thioether reference material enables accurate impurity tracking and ensures compliance with ICH Q3A/Q3B guidelines for pharmaceutical impurities.

Bioanalytical Method Development and Pharmacokinetic/Toxicokinetic Study Support

Rabeprazole-thioether serves as a critical analytical standard for LC-MS/MS and HPLC-UV method development aimed at simultaneous quantification of rabeprazole and its metabolites in biological matrices [1]. Validated methods achieving LLOQ of 2 ng/mL (rat plasma, HPLC-MS) and 10 ng/mL (human plasma, HPLC-UV) enable precise measurement of thioether concentrations in pharmacokinetic studies [2][3]. The non-enzymatic formation of Rabeprazole-thioether—with only 9.20 ± 0.67% enzymatic contribution in human liver microsomes—makes this metabolite a more consistent and less variable biomarker of rabeprazole exposure compared to CYP2C19-dependent PPI metabolites [4].

Green Chemistry Biocatalytic Synthesis of Chiral Rabeprazole Enantiomers

Rabeprazole-thioether (rabeprazole sulfide) functions as the key precursor substrate in Baeyer-Villiger monooxygenase (BVMO)-catalyzed asymmetric oxidation to produce chiral rabeprazole enantiomers [1]. The biocatalytic route using TtPAMO and its engineered variants (e.g., TtPAMO-S482Y) offers a greener alternative to traditional chemical oxidation with hydrogen peroxide or m-chloroperbenzoic acid [1]. High-purity Rabeprazole-thioether (>99% purity available from specialized suppliers) is required for reproducible biocatalytic process development and for minimizing overoxidation to sulfone impurities [1].

Formulation Development and Excipient Compatibility Screening

Rabeprazole-thioether serves as a critical degradation marker in solid-state and aqueous excipient compatibility studies for rabeprazole formulations [1]. In binary blends with acidic excipients like carbomer 934, the concentration of thioether rabeprazole increases proportionally as rabeprazole degrades, providing a quantitative measure of excipient-induced instability [1]. Procurement of Rabeprazole-thioether reference standard enables HPLC-based degradation kinetics monitoring during formulation screening, helping to select compatible excipients (e.g., MgO, HPMC 4000) that minimize rabeprazole degradation and maximize shelf-life stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rabeprazole-thioether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.